![molecular formula C12H14BrClN2O B2724031 7-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride CAS No. 1707602-26-3](/img/structure/B2724031.png)
7-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The indole moiety within this compound is a significant structural motif found in many natural products and pharmaceuticals, known for its diverse biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed by reacting phenylhydrazine with a ketone under acidic conditions . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the indole moiety is oxidized to form various oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group within the spirocyclic structure to an alcohol.
Substitution: Halogenation, particularly bromination, is a common substitution reaction for this compound, where the bromine atom can be introduced or replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: N-bromosuccinimide (NBS) for bromination, and other halogenating agents for different substitutions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced spirocyclic compounds .
科学研究应用
7-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and indole derivatives.
Biology: The compound is used in studies related to cell signaling and enzyme inhibition due to its structural similarity to natural indole alkaloids.
Medicine: Research into its potential therapeutic effects, particularly in the development of anti-cancer and anti-microbial agents, is ongoing.
作用机制
The mechanism of action of 7-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. This interaction often involves binding to the active site of enzymes or receptors, inhibiting or activating their function. The spirocyclic structure may also contribute to the compound’s ability to cross cell membranes and reach intracellular targets .
相似化合物的比较
1,2-Dihydrospiro[indole-3,4’-piperidine]: Lacks the bromine substituent but shares the core spirocyclic structure.
Spirooxindoles: Compounds with a spiro linkage involving an oxindole moiety, known for their biological activities.
Indole Derivatives: A broad class of compounds with diverse biological activities, including natural products and synthetic analogs.
Uniqueness: The presence of the bromine atom in 7-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride imparts unique chemical reactivity and biological properties. This halogenation can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties .
属性
IUPAC Name |
7-bromospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O.ClH/c13-9-3-1-2-8-10(9)15-11(16)12(8)4-6-14-7-5-12;/h1-3,14H,4-7H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMGEKDWHGVQIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C(=CC=C3)Br)NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
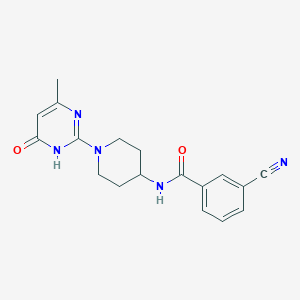
![3-(2-Hydroxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2723949.png)
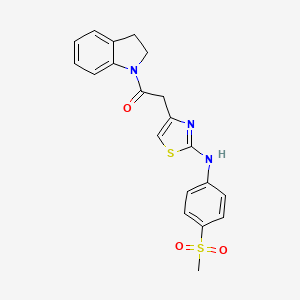
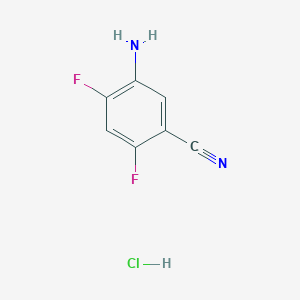
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2723954.png)
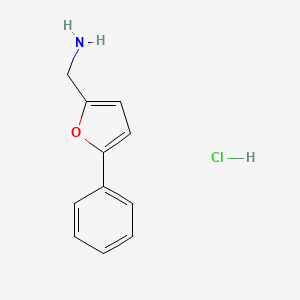
![N-{4-[(butylcarbamoyl)methyl]-1,3-thiazol-2-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2723957.png)
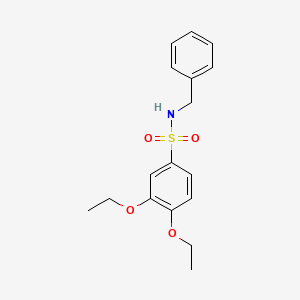
![Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2723961.png)

![Ethyl thiazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B2723966.png)
![6-ethyl 3-methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2723968.png)
![ethyl 2-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2723969.png)
![N-Methyl-N-[(6-methylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2723970.png)
